1,3-Bis(isopropylamino)propan-2-ol

Descripción

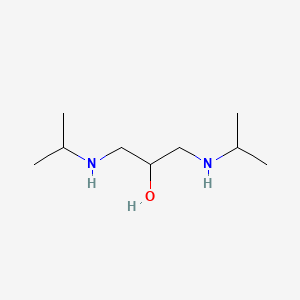

1,3-Bis(isopropylamino)propan-2-ol (CAS: 343785-33-1) is a secondary alcohol with two isopropylamino groups symmetrically attached to a propan-2-ol backbone. Its molecular formula is C₉H₂₂N₂O (molecular weight: 174.29 g/mol), and it is structurally characterized by a central hydroxyl group flanked by tertiary amines . This compound is notable in pharmaceutical contexts as a metabolite or impurity of beta-blockers like metoprolol, with its dihydrochloride salt (CAS: 73313-36-7, molecular weight: 247.21 g/mol) used as a certified reference material for analytical purposes .

Propiedades

IUPAC Name |

1,3-bis(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKNLWUAKYIWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343785-33-1 | |

| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343785331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-BIS((1-METHYLETHYL)AMINO)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W10T5DVF8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Amino-1,3-propanodiol, bis(1-methyletil) éter típicamente involucra la reacción de isopropilamina con epiclorhidrina, seguida de una reacción posterior con otro equivalente de isopropilamina. Las condiciones de reacción a menudo incluyen:

Solvente: Etanol o metanol anhidro

Temperatura: Temperatura ambiente a 50°C

Catalizador: Catalizadores ácidos o básicos, como ácido clorhídrico o hidróxido de sodio

Métodos de producción industrial

En entornos industriales, la producción de 2-Amino-1,3-propanodiol, bis(1-methyletil) éter puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso se optimiza para la producción a gran escala, centrándose en minimizar las impurezas y maximizar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

2-Amino-1,3-propanodiol, bis(1-methyletil) éter experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar las cetonas o aldehídos correspondientes.

Reducción: Puede reducirse para formar aminas secundarias.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilo.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en medio ácido.

Reducción: Hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la piridina.

Productos principales formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de aminas o éteres sustituidos.

Aplicaciones Científicas De Investigación

2-Amino-1,3-propanodiol, bis(1-methyletil) éter tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de diversos compuestos orgánicos.

Biología: Se ha estudiado por sus posibles efectos en los sistemas biológicos, particularmente en estudios de inhibición enzimática.

Medicina: Se ha investigado por su papel como impureza en formulaciones farmacéuticas, particularmente en bloqueadores beta-adrenérgicos.

Industria: Utilizado en la producción de productos químicos especiales y como material de referencia en química analítica

Mecanismo De Acción

El mecanismo de acción de 2-Amino-1,3-propanodiol, bis(1-methyletil) éter implica su interacción con dianas moleculares específicas, como enzimas o receptores. Puede actuar como un inhibidor o modulador de ciertas vías enzimáticas, afectando los procesos bioquímicos generales dentro del sistema. Las dianas moleculares y las vías exactas involucradas aún se encuentran bajo investigación .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1,3-Bis(isopropylamino)propan-2-ol | C₉H₂₂N₂O | 174.29 | Isopropylamino groups | 343785-33-1 |

| 1,3-Bis(2-picolylamino)propan-2-ol | C₂₅H₂₈N₆O | ~428.54* | Pyridylmethyl (picolyl) groups | Not provided |

| 1,3-Bis(2-chloroethoxy)propan-2-ol | C₇H₁₄Cl₂O₃ | 225.09 | Chloroethoxy groups | Not provided |

| 1-[Bis(3-(dimethylamino)propyl)amino]-2-propanol | C₁₃H₃₁N₃O | 245.41 | Dimethylaminopropyl groups | Not provided |

Key Observations :

- Aromatic vs. Aliphatic Substituents: The picolyl-containing derivative () incorporates aromatic pyridyl groups, enabling metal coordination, whereas this compound has aliphatic isopropyl groups, limiting its use in coordination chemistry but enhancing solubility in non-polar media .

- Functional Group Diversity : Ethoxy derivatives (e.g., chloro, azide, amine in ) exhibit reactive sites for further functionalization, unlike the stable tertiary amines in the target compound .

Physicochemical Properties

- Solubility: The dihydrochloride salt of this compound shows high water solubility due to ionic character, whereas the free base is more lipophilic . In contrast, picolyl and pyridyl derivatives () are less water-soluble but stable in organic solvents.

- Basicity: The dimethylaminopropyl derivative () has higher basicity due to multiple tertiary amines, while the target compound’s basicity is moderated by steric hindrance from isopropyl groups .

Commercial Availability

- This compound Dihydrochloride: Available as a pharmaceutical analytical impurity (25 mg for ~$650) .

Actividad Biológica

1,3-Bis(isopropylamino)propan-2-ol, commonly known as a catalyst in organic synthesis, particularly in biodiesel production, possesses notable biological activities. This article explores its synthesis, structural characteristics, and biological implications based on various research findings.

Chemical Structure and Synthesis

This compound is categorized as an amino alcohol with the molecular formula . Its structure features two isopropylamino groups attached to a propanol backbone. The synthesis typically involves the nucleophilic substitution of 1,3-dichloroisopropanol with isopropylamine in the presence of a base, allowing for the formation of the desired product while optimizing yield and minimizing by-products.

The compound acts primarily as a catalyst in transesterification reactions. In biodiesel production, it facilitates the conversion of triglycerides into fatty acid methyl esters (biodiesel) when reacted with methanol. Studies indicate that under optimized conditions, this compound achieves yields of 95-97%. The catalytic mechanism involves enhancing reaction kinetics through various methods, including the application of magnetic fields.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties by disrupting cell membrane integrity in bacteria and fungi. This suggests potential applications in developing antimicrobial agents.

Antioxidant Properties

The compound has been investigated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. In vitro studies utilizing various assays have demonstrated that derivatives of this compound can exhibit significant antioxidant effects .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may offer neuroprotective benefits. It appears to modulate oxidative stress and inflammatory pathways, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.